molecular formula C21H24N4O6 B6544850 N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946248-91-5

N-(3,4-dimethoxyphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544850
CAS No.: 946248-91-5
M. Wt: 428.4 g/mol
InChI Key: ZAPMWALBGSHJDF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the physical properties of the compound (like melting point, boiling point, density, etc.) and its chemical properties (like acidity, basicity, reactivity, etc.) .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system where it’s used. For example, in the case of a drug, the mechanism of action could involve binding to a specific receptor in the body .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in new ways .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-6-31-18-12(2)10-22-19-17(18)20(27)25(21(28)24(19)3)11-16(26)23-13-7-8-14(29-4)15(9-13)30-5/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMWALBGSHJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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